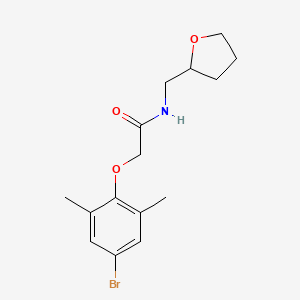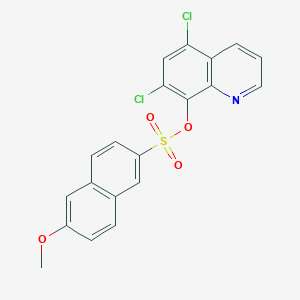![molecular formula C15H17NO3 B5022758 N-[2-(4-ethylphenoxy)ethyl]-2-furamide](/img/structure/B5022758.png)
N-[2-(4-ethylphenoxy)ethyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-ethylphenoxy)ethyl]-2-furamide, commonly known as A-582941, is a selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). It is a promising compound for the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and depression.
Mecanismo De Acción
A-582941 selectively activates the α7 nAChR, which is a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of the α7 nAChR by A-582941 leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. These pathways are involved in the regulation of neurotransmitter release, synaptic plasticity, and neuroprotection.
Biochemical and Physiological Effects
A-582941 has been shown to have a wide range of biochemical and physiological effects. It enhances cognitive function by improving synaptic plasticity and neurotransmitter release in the hippocampus and prefrontal cortex. A-582941 also has neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in the brain. Furthermore, A-582941 has been shown to have analgesic effects by modulating pain pathways in the spinal cord.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
A-582941 is a highly selective agonist of the α7 nAChR, which makes it a valuable tool for studying the role of α7 nAChR in various neurological disorders. However, the use of A-582941 in lab experiments is limited by its poor solubility in aqueous solutions. This can be overcome by using organic solvents or by formulating A-582941 as a prodrug.
Direcciones Futuras
There are several future directions for the research on A-582941. One area of interest is the development of more potent and selective α7 nAChR agonists. Another area of interest is the investigation of the therapeutic potential of A-582941 in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Furthermore, the use of A-582941 in combination with other drugs or therapies is an area of potential research. Finally, the development of novel formulations of A-582941 that improve its solubility and bioavailability is an area of ongoing research.
Conclusion
A-582941 is a promising compound for the treatment of various neurological disorders. Its selective activation of the α7 nAChR makes it a valuable tool for studying the role of α7 nAChR in these disorders. A-582941 has a wide range of biochemical and physiological effects, including enhancing cognitive function, neuroprotection, and analgesia. However, its use in lab experiments is limited by its poor solubility in aqueous solutions. Further research is needed to fully understand the therapeutic potential of A-582941 and to develop more potent and selective α7 nAChR agonists.
Métodos De Síntesis
The synthesis of A-582941 involves the reaction of 2-furancarboxylic acid with 4-ethylphenol to form 2-(4-ethylphenoxy)acetic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(2-aminoethyl)ethanolamine to form A-582941. The synthesis method has been optimized to produce high yields of pure A-582941.
Aplicaciones Científicas De Investigación
A-582941 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. A-582941 has also been shown to have antidepressant effects in animal models of depression. Furthermore, A-582941 has been shown to have neuroprotective effects, reducing neuronal damage and inflammation in animal models of stroke and traumatic brain injury.
Propiedades
IUPAC Name |
N-[2-(4-ethylphenoxy)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-12-5-7-13(8-6-12)18-11-9-16-15(17)14-4-3-10-19-14/h3-8,10H,2,9,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMKVMKZXAEWBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCNC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49717564 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-N'-methyl-N'-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B5022681.png)


![4-(2-{5-[(4-chlorophenyl)thio]-2-furyl}-1-cyanovinyl)benzoic acid](/img/structure/B5022700.png)
![4-fluoro-N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]benzamide](/img/structure/B5022711.png)
![N-[1-[(ethylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5022717.png)

![2-(4-methoxyphenyl)-2-oxoethyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B5022730.png)
![1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5022737.png)

![N-(2-ethoxyphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5022768.png)
![ethyl 3-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5022775.png)

![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-3-(2-oxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B5022794.png)